1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone
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Overview
Description
1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone is a complex organic compound featuring a benzo[d]thiazole ring, a piperazine moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Piperazine Derivatization: The benzo[d]thiazole derivative is then reacted with piperazine in the presence of a suitable base to form the piperazinyl derivative.
Sulfonylation: The final step involves the reaction of the piperazinyl derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Potential use in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole ring and piperazine moiety are known to interact with various biological targets, potentially disrupting cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone
- 1-(4-(4-Propylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone
Uniqueness
1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The ethyl group on the benzo[d]thiazole ring may influence its lipophilicity and binding affinity to biological targets, distinguishing it from similar compounds with different alkyl substitutions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methoxyphenyl)sulfonylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-3-16-5-4-6-19-21(16)23-22(30-19)25-13-11-24(12-14-25)20(26)15-31(27,28)18-9-7-17(29-2)8-10-18/h4-10H,3,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWZOSBVPAUBBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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